molecular formula C12H22Cl2N2 B2500503 4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride CAS No. 2155840-44-9

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride

Cat. No.: B2500503
CAS No.: 2155840-44-9
M. Wt: 265.22
InChI Key: VNIAJBAJBCCYOT-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride is a chiral organic compound with the molecular formula C12H22Cl2N2 and a molecular weight of 265.22 g/mol . It is supplied at a high purity of 95% and is characterized by its specific (2S) stereochemistry at the aminopropyl side chain, a feature critical for researchers investigating structure-activity relationships (SAR) . This compound is classified as a high-value synthetic intermediate and building block in medicinal chemistry. Its structure, featuring a substituted aniline core with a chiral amine side chain, suggests its potential utility in the synthesis of more complex molecules for pharmaceutical research and development. As a salt form, the dihydrochloride offers improved stability and handling properties. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can access the material safety data sheet (MSDS) for safe handling protocols .

Properties

IUPAC Name

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIAJBAJBCCYOT-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amiflamine Dihydrochloride typically involves the reaction of 4-dimethylamino-2,alpha-dimethylphenethylamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of Amiflamine Dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as high-pressure liquid chromatography (HPLC) may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Amiflamine Dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives .

Scientific Research Applications

Amiflamine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Amiflamine Dihydrochloride exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, which can have various therapeutic effects. The molecular targets include the serotonin transporter, which facilitates the entry of Amiflamine into serotonergic neurons .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on structural and functional similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Salt Form Key Properties/Notes
4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline dihydrochloride C₁₃H₂₂Cl₂N₂ ~276.92 4-(2S-aminopropyl), N,N,3-trimethyl Dihydrochloride Chiral center; CCS (predicted [M+H]+: ~142.0 Ų)
4-(2-Aminopropyl)-N,N-dimethylaniline dihydrochloride C₁₂H₂₀Cl₂N₂ ~262.92 4-aminopropyl, N,N-dimethyl Dihydrochloride Lacks chiral center and 3-methyl group; CCS ([M+H]+: 142.0 Ų)
2-(2-Aminopropyl)-N,N,4-trimethyl-aniline dihydrochloride C₁₃H₂₂Cl₂N₂ ~276.92 2-aminopropyl, N,N,4-trimethyl Dihydrochloride Positional isomer; substituents at 2- and 4-positions may alter electronic effects
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride C₁₁H₁₄ClF₂N 201.58 Cyclobutyl, difluoro, phenyl Hydrochloride Non-aromatic backbone; lower molecular weight; distinct pharmacokinetic profile

Structural and Functional Analysis

Substituent Position and Chirality
  • Target Compound vs.
  • Target Compound vs. 2-(2-Aminopropyl)-N,N,4-trimethyl-aniline Dihydrochloride: As positional isomers, these compounds differ in the aminopropyl group’s attachment (4- vs. 2-position). This alters the electronic distribution on the aniline ring, which could influence solubility and interaction with hydrophobic binding pockets .
Salt Form and Solubility

All compared compounds are hydrochloride salts, suggesting similar solubility profiles in aqueous media. However, the dihydrochloride form in the target compound may offer enhanced solubility compared to mono-hydrochloride analogs like (3,3-difluoro-1-phenylcyclobutyl)methanamine hydrochloride .

Collision Cross-Section (CCS) and Physicochemical Properties

The target compound’s predicted CCS ([M+H]+: ~142.0 Ų) aligns with its analog, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, indicating similar ion mobility and molecular shape. In contrast, the cyclobutyl derivative’s lower molecular weight (201.58 g/mol) correlates with a smaller CCS, impacting detection methods like ion mobility spectrometry .

Biological Activity

4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride, also known as Amiflamine dihydrochloride, is a chemical compound recognized for its significant biological activity, particularly as a reversible inhibitor of monoamine oxidase A (MAO-A). This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₂₂Cl₂N₂
  • Molecular Weight: 265.22 g/mol
  • CAS Number: 2155840-44-9

Amiflamine dihydrochloride acts primarily by inhibiting MAO-A, an enzyme that degrades neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking this enzyme, the compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and have antidepressant effects. The selective inhibition of MAO-A is particularly beneficial in treating mood disorders and other neuropsychiatric conditions.

Neuropharmacological Effects

Research indicates that Amiflamine dihydrochloride exhibits various neuropharmacological effects due to its interaction with serotonergic pathways. Its ability to increase serotonin levels is crucial in developing treatments for depression and anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
MAO-A InhibitionReversible inhibition leading to increased serotonin levels
Antidepressant EffectsPotential use in treating depressive disorders
NeuroprotectiveMay offer protection against neurodegeneration

Case Studies and Research Findings

  • In Vivo Studies : Animal models have demonstrated that Amiflamine dihydrochloride administration leads to significant increases in serotonin levels, correlating with reduced depressive behaviors. These studies highlight its potential as a therapeutic agent in mood disorders.
  • Clinical Trials : Limited clinical trials have explored the efficacy of Amiflamine in humans. One notable study indicated improvements in patients with major depressive disorder when treated with MAO-A inhibitors, including Amiflamine.
  • Comparative Studies : Comparative research has shown that Amiflamine's selectivity for MAO-A over MAO-B enhances its therapeutic profile, reducing side effects commonly associated with non-selective MAO inhibitors .

Safety and Toxicology

While Amiflamine dihydrochloride shows promise in therapeutic applications, safety profiles must be thoroughly evaluated. Reports suggest that side effects may include hypertensive crises if combined with tyramine-rich foods, a common concern with MAO inhibitors.

Table 2: Safety Profile Summary

ParameterFindings
Side EffectsHypertensive crises with dietary restrictions needed
ToxicityGenerally well-tolerated in controlled doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.